REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[K+].[K+].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][N:14]=[C:13]([O:16][CH2:17][CH:18]3[O:20][CH2:19]3)[C:12]=2[CH:21]=1.O>C(#N)C>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][N:14]=[C:13]([O:16][CH2:17][CH:18]([OH:20])[CH2:19][OH:2])[C:12]=2[CH:21]=1 |f:0.1.2|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
5-chloro-3-(2,3-epoxypropoxy)-1,2-benzisoxazole
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Quantity
|
21 g
|
Type
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reactant
|
Smiles
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ClC=1C=CC2=C(C(=NO2)OCC2CO2)C1
|
Name
|
|
Quantity
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500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared
|
Type
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TEMPERATURE
|
Details
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under reflux for 3 hours
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
At the end of this time, the reaction mixture was cooled
|
Type
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EXTRACTION
|
Details
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The reaction mixture was then extracted with 1 liter of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the desiccant was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
to give a solid residue
|
Type
|
CUSTOM
|
Details
|
This was then recrystallized from a mixture of ethyl acetate and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NO2)OCC(CO)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: PERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |